![molecular formula C13H14N2O3S2 B5524791 N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)

N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

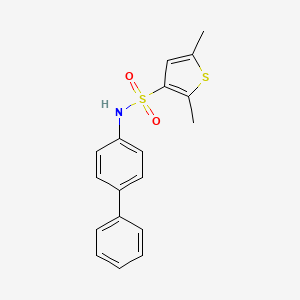

The synthesis of compounds related to N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide involves multiple steps, including the reaction of specific sulfonyl and thiophene components. For example, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates from 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles represents a route to related compounds, highlighting the importance of sulfonyl and thiophene components in the synthesis process (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of closely related compounds has been analyzed through various spectroscopic methods and X-ray crystallography. For instance, single crystal X-ray diffraction methods have been employed to confirm the structure of 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, a compound with structural similarities, providing detailed insights into the molecular configuration and bonding patterns (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide-containing compounds are of significant interest. Research into peptides containing the sulfonamide transition-state isostere, for instance, provides insights into the chemical behavior and potential applications of such molecules. The study of N-acetyl-tauryl-L-proline methylamide, a peptide with a sulfonamide group, offers valuable information on the stability, reactivity, and conformational preferences of these compounds (Moree, Schouten, Kroon, & Liskamp, 2009).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. Studies on compounds like 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea reveal important physical characteristics, such as the formation of supramolecular layers and hydrogen bonding patterns, which influence the compound's solubility and stability (Yeo & Tiekink, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for forming derivatives, and interactions with biological targets, are critical for understanding the application scope of these compounds. For instance, the synthesis and evaluation of derivatives of N-methylsulfonamides for their prodrug potential demonstrate the chemical versatility and potential pharmaceutical applications of these molecules (Larsen, Bundgaard, & Lee, 1988).

Applications De Recherche Scientifique

Synthesis of Novel Amino Acids

Research has demonstrated various methods for synthesizing non-natural amino acids that incorporate both an N-ethyl and an α,β-dehydro moiety, using compounds similar to N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide as intermediates. These synthetic routes offer potential for creating new amino acids for scientific study (Monteiro, Kołomańska, & Suárez, 2010).

Structural Analysis via X-ray Diffraction

The single crystal X-ray diffraction method has been utilized to confirm the structure of similar sulfonamide compounds, providing detailed insights into their molecular configurations. This approach is instrumental in understanding the precise molecular arrangement, which is critical for various scientific applications (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Biological Activity and Applications

Anticancer Properties

Phenylaminosulfanyl-1,4-naphthoquinone derivatives, containing structural elements similar to N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, have shown significant cytotoxic activity against various human cancer cell lines. These compounds have been evaluated for their potential as anticancer agents, demonstrating the importance of structural elements in medicinal chemistry (Ravichandiran et al., 2019).

Carbonic Anhydrase Inhibition

Novel acridine and bis-acridine sulfonamides, structurally related to N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, have been synthesized and investigated as inhibitors of the metalloenzyme carbonic anhydrase. These compounds have shown high affinity for certain isoforms of this enzyme, indicating potential therapeutic applications (Ulus et al., 2013).

Propriétés

IUPAC Name |

N-methyl-4-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-9-3-5-10(6-4-9)15-20(17,18)11-7-12(19-8-11)13(16)14-2/h3-8,15H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPHGCVDIKULJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)

![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)